6-(4-Iodophenoxy)hexan-1-ol
Description
6-(4-Iodophenoxy)hexan-1-ol is a synthetic organic compound characterized by a hexan-1-ol backbone substituted with a 4-iodophenoxy group at the sixth carbon. This compound’s structure allows for diverse reactivity, including participation in nucleophilic substitutions or cross-coupling reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H17IO2 |
|---|---|
Molecular Weight |
320.17 g/mol |
IUPAC Name |
6-(4-iodophenoxy)hexan-1-ol |
InChI |
InChI=1S/C12H17IO2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,1-4,9-10H2 |
InChI Key |
QGOGTSAMBILBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCO)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Halogen Substituents
6-Iodohexan-1-ol (CAS 40145-10-6)
- Structure : A linear hexan-1-ol chain with an iodine atom at the sixth carbon.
- Key Differences: Lacks the phenoxy group, reducing aromatic interactions and altering lipophilicity (logP: ~2.8 vs. ~3.5 for 6-(4-Iodophenoxy)hexan-1-ol).
- Applications : Primarily used as an alkylating agent in organic synthesis .
NBDHEX (6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol)
- Structure : Features a nitrobenzoxadiazole-thioether group attached to hexan-1-ol.
- Key Differences: The electron-withdrawing nitro group and sulfur linkage enhance reactivity with glutathione transferases (GSTs), unlike the iodophenoxy derivative.
- Applications : Potent GST inhibitor with pro-apoptotic activity in cancer cells .
Phenoxy-Substituted Hexan-1-ol Derivatives
6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol (CAS 143363-43-3)
- Structure : Contains a biphenyl ether moiety with an octyloxy group.
- Key Differences: The octyloxy chain increases hydrophobicity (molecular weight: 398.58 g/mol vs. 322.18 g/mol for this compound), favoring membrane permeability.
- Applications : Likely used in polymer or surfactant synthesis .
5-(Octyloxy)-6-phenyl-hexan-1-ol (CAS 345895-41-2)
- Structure : Branched hexan-1-ol with phenyl and octyloxy substituents.
- Key Differences : Steric hindrance from branching reduces reactivity in SN2 reactions compared to linear analogues .
S-3-(Hexan-1-ol)-L-cysteine
Physicochemical Properties and Reactivity
Volatility and Solubility
Challenges and Limitations
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